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molecular formula C10H11FO4 B8609584 Methyl 5-fluoro-2-(methoxymethoxy)benzoate

Methyl 5-fluoro-2-(methoxymethoxy)benzoate

Cat. No. B8609584
M. Wt: 214.19 g/mol
InChI Key: KLGNMYNXWANMND-UHFFFAOYSA-N
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Patent
US08268848B2

Procedure details

Lithium aluminum hydride (2.2 g) was added to a THF (200 ml) solution of the compound 324-1 (12.4 g), while the solution was stirred under cooling on ice. The obtained mixture was stirred at room temperature for 3 hours. Ice was added by portions to the reaction solution, and thereby excessive lithium aluminum hydride was decomposed. Thereafter, a small amount of 27% ammonium aqueous solution and Celite were added to the residue, and the obtained mixture was stirred at room temperature for 20 minutes. Magnesium sulfate was added to the reaction solution, and the mixture was filtered. The filtrate was concentrated under reduced pressure. The obtained residue was purified by silica gel column chromatography (n-heptane/ethyl acetate=1:0 to 3:1), so as to obtain the title compound (5.23 g).
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
12.4 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[F:7][C:8]1[CH:9]=[CH:10][C:11]([O:18][CH2:19][O:20][CH3:21])=[C:12]([CH:17]=1)[C:13](OC)=[O:14].[NH4+].S([O-])([O-])(=O)=O.[Mg+2]>C1COCC1>[F:7][C:8]1[CH:9]=[CH:10][C:11]([O:18][CH2:19][O:20][CH3:21])=[C:12]([CH2:13][OH:14])[CH:17]=1 |f:0.1.2.3.4.5,8.9|

Inputs

Step One
Name
Quantity
2.2 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
12.4 g
Type
reactant
Smiles
FC=1C=CC(=C(C(=O)OC)C1)OCOC
Name
Quantity
200 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Mg+2]

Conditions

Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under cooling on ice
STIRRING
Type
STIRRING
Details
The obtained mixture was stirred at room temperature for 3 hours
Duration
3 h
ADDITION
Type
ADDITION
Details
Ice was added by portions to the reaction solution
STIRRING
Type
STIRRING
Details
the obtained mixture was stirred at room temperature for 20 minutes
Duration
20 min
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The obtained residue was purified by silica gel column chromatography (n-heptane/ethyl acetate=1:0 to 3:1)

Outcomes

Product
Name
Type
product
Smiles
FC=1C=CC(=C(C1)CO)OCOC
Measurements
Type Value Analysis
AMOUNT: MASS 5.23 g
YIELD: CALCULATEDPERCENTYIELD 48.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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